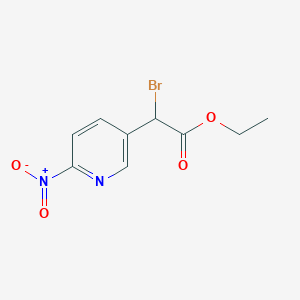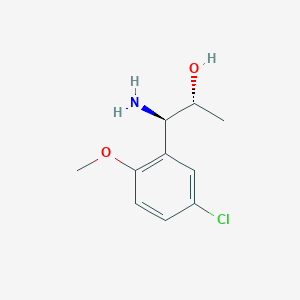
3,4-Dihydro-2H-1,4-ethanoquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-2H-1,4-ethanoquinolin-2-one is a chemical compound with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.22 g/mol It is a member of the quinoline family and is known for its unique bicyclic structure, which includes a fused ethano ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-1,4-ethanoquinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of aniline derivatives with cyclic anhydrides, followed by cyclization and reduction steps . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
3,4-Dihydro-2H-1,4-ethanoquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
科学的研究の応用
3,4-Dihydro-2H-1,4-ethanoquinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
作用機序
The mechanism of action of 3,4-Dihydro-2H-1,4-ethanoquinolin-2-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the nature of the compound’s interactions .
類似化合物との比較
Similar Compounds
3,4-Dihydroquinolin-2-one: Similar in structure but lacks the ethano ring.
8-Hydroxy-3,4-dihydro-1H-quinolin-2-one: Contains an additional hydroxyl group.
8-Methoxy-3,4-dihydro-1H-quinolin-2-one: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
3,4-Dihydro-2H-1,4-ethanoquinolin-2-one is unique due to its fused ethano ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one |
InChI |
InChI=1S/C11H11NO/c13-11-7-8-5-6-12(11)10-4-2-1-3-9(8)10/h1-4,8H,5-7H2 |
InChIキー |
DNQDTPBDAGAAIJ-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=O)CC1C3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13050986.png)



![2-Bromothieno[2,3-d]thiazole](/img/structure/B13051005.png)



![4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13051048.png)


![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hcl](/img/structure/B13051057.png)
